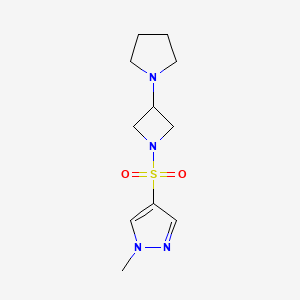

![molecular formula C11H19NO3 B2727914 Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate CAS No. 1399843-71-0](/img/structure/B2727914.png)

Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

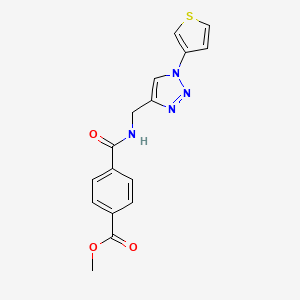

Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is a compound with the molecular formula C11H19NO3 . It is a derivative of 8-oxa-2-azaspiro[4.5]decane, a bicyclic organic compound formed by two rings linked by one carbon atom . This compound is promising for the production of important biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This synthesis method is promising for the production of important biologically active compounds .Molecular Structure Analysis

The InChI code for 8-oxa-2-azaspiro[4.5]decane is 1S/C8H15NO/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2 . This indicates that the compound has a complex structure with multiple rings.Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Physical And Chemical Properties Analysis

The molecular weight of 8-oxa-2-azaspiro[4.5]decane is 141.21 . It is a yellow liquid at room temperature . The molecular weight of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is 213.27 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Routes and Structural Insights : The synthesis of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate derivatives has been a subject of study, showcasing various synthetic pathways and structural analyses. Research has demonstrated methods for creating diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting the potential for this compound in generating diverse biologically active compounds. The process involves reacting Ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate, leading to interesting compounds that could serve as precursors for further chemical transformations (Kuroyan et al., 1991). Another study has developed a convenient synthesis from commercially available reagents, emphasizing the compound's promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Applications in Medicinal Chemistry

Drug Discovery Modules : The compound's derivatives have been explored for their roles in drug discovery, particularly as multifunctional modules. The creation of novel thia/oxa-azaspiro[3.4]octanes highlights the compound's utility in synthesizing structurally diverse molecules for potential therapeutic applications (Li, Rogers-Evans, & Carreira, 2013).

Nonlinear Optical Materials

Optical Properties for Device Applications : Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate derivatives have also been studied for their optical properties, particularly in the context of nonlinear optical devices. Research into 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has demonstrated its potential as a new organic material for nonlinear optical devices, with studies covering material purification, single crystal growth, and optical properties analysis (Kagawa et al., 1994).

Supramolecular Chemistry

Supramolecular Arrangements and Crystal Structures : The compound's derivatives have been analyzed for their supramolecular arrangements, offering insights into the relationship between molecular and crystal structures. Studies on cyclohexane-5-spirohydantoin derivatives, including ethyl-2,4dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, have highlighted how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to our understanding of crystallography and molecular design (Graus et al., 2010).

Wirkmechanismus

While the specific mechanism of action for Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is not mentioned in the search results, it’s worth noting that synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-15-10(13)9-7-11(8-12-9)3-5-14-6-4-11/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJYLBTZMNNGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CCOCC2)CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

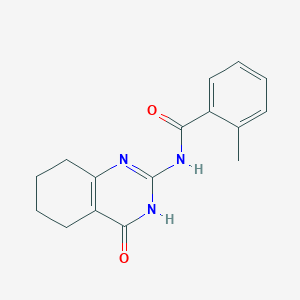

![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)

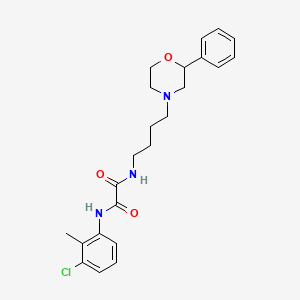

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)

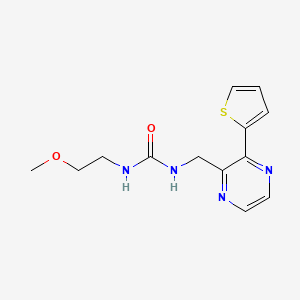

![2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2727835.png)

![3-[(2-methoxyphenyl)methyl]-7-(piperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2727836.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2727845.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)

![morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone](/img/structure/B2727851.png)